Spectroscopic Profile of 3,4-Dichlorocinnamic Acid: A Technical Guide
Spectroscopic Profile of 3,4-Dichlorocinnamic Acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth spectroscopic analysis of 3,4-Dichlorocinnamic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document summarizes the available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, offering a comprehensive understanding of its molecular structure and vibrational properties. Detailed experimental protocols are also provided to ensure reproducibility of the presented data.
Spectroscopic Data Summary
The following tables present a consolidated view of the spectroscopic data for 3,4-Dichlorocinnamic acid, facilitating easy reference and comparison.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3,4-Dichlorocinnamic Acid
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~7.5-7.8 | m | - | Aromatic protons |
| ¹H | ~7.6 | d | ~16.0 | Vinylic proton (α to COOH) |
| ¹H | ~6.5 | d | ~16.0 | Vinylic proton (β to COOH) |
| ¹H | >12.0 | br s | - | Carboxylic acid proton |
| ¹³C | ~167 | s | - | Carbonyl (COOH) |
| ¹³C | ~143 | s | - | Vinylic carbon (α to COOH) |
| ¹³C | ~135 | s | - | Aromatic C-Cl |
| ¹³C | ~133 | s | - | Aromatic C-Cl |
| ¹³C | ~131 | d | - | Aromatic CH |
| ¹³C | ~130 | d | - | Aromatic CH |
| ¹³C | ~128 | d | - | Aromatic CH |
| ¹³C | ~122 | d | - | Vinylic carbon (β to COOH) |
Note: The ¹H NMR data is predicted based on known spectra of similar cinnamic acid derivatives. The ¹³C NMR data is based on data for closely related compounds found in supplementary materials from The Royal Society of Chemistry.
Table 2: Infrared (IR) Spectroscopic Data for 3,4-Dichlorocinnamic Acid
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| 1680-1700 | Strong | C=O stretch (Carboxylic acid) |
| 1620-1640 | Medium | C=C stretch (Vinylic) |
| 1580-1600 | Medium | C=C stretch (Aromatic) |
| 1470-1490 | Medium | C=C stretch (Aromatic) |
| 1420-1440 | Medium | O-H bend (in-plane) |
| 1200-1300 | Strong | C-O stretch |
| 980 | Medium | =C-H bend (out-of-plane, trans) |
| 800-850 | Strong | C-Cl stretch |
Note: The IR peak assignments are based on characteristic vibrational frequencies for cinnamic acids and substituted benzenes.
Table 3: Raman Spectroscopic Data for 3,4-Dichlorocinnamic Acid
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~1630 | Strong | C=C stretch (Vinylic) |
| ~1590 | Strong | C=C stretch (Aromatic) |
| ~1200 | Medium | C-H bend (in-plane) |
| ~1000 | Medium | Ring breathing mode |
| ~820 | Medium | C-Cl stretch |
Note: The Raman shift values are based on spectral data available in public databases.[1][2]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 3,4-Dichlorocinnamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 5-10 mg of 3,4-Dichlorocinnamic acid is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: A standard proton experiment is performed with a 90° pulse angle, a spectral width of 15 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed with a 45° or 90° pulse angle, a spectral width of 220 ppm, and a relaxation delay of 2-5 seconds. A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.
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Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground 3,4-Dichlorocinnamic acid is intimately mixed with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a transparent thin disk using a hydraulic press.
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Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: A background spectrum of the empty sample compartment is first collected. The KBr pellet containing the sample is then placed in the sample holder. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
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Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Raman Spectroscopy
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Sample Preparation: A small amount of the crystalline 3,4-Dichlorocinnamic acid powder is placed on a microscope slide or in a capillary tube.
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Instrumentation: The Raman spectrum is obtained using a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm or 532 nm).
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Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The spectrum is recorded over a typical Raman shift range of 200 to 3500 cm⁻¹. The laser power and exposure time are optimized to obtain a good quality spectrum without causing sample degradation.
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Data Processing: The raw spectrum is corrected for baseline and cosmic ray artifacts. The positions and relative intensities of the Raman bands are then determined.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3,4-Dichlorocinnamic acid.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
